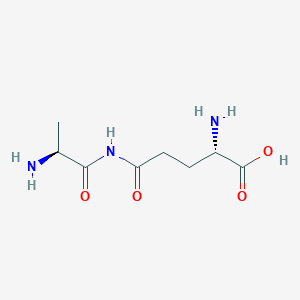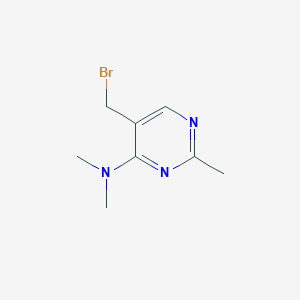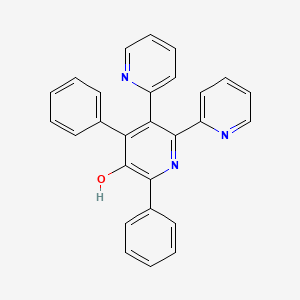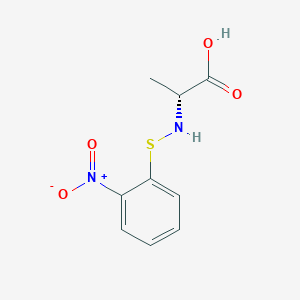
(R)-2-(((2-Nitrophenyl)thio)amino)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(((2-Nitrophenyl)thio)amino)propanoic acid is a chiral compound with a specific configuration at the alpha carbon. This compound features a nitrophenyl group attached to a thioamino moiety, which is further connected to a propanoic acid backbone. The presence of the nitro group and the sulfur atom in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((2-Nitrophenyl)thio)amino)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-nitrothiophenol and ®-2-aminopropanoic acid.
Formation of Thioamide: The 2-nitrothiophenol is reacted with ®-2-aminopropanoic acid under acidic conditions to form the thioamide intermediate.
Cyclization: The thioamide intermediate undergoes cyclization to form the desired ®-2-(((2-Nitrophenyl)thio)amino)propanoic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-(((2-Nitrophenyl)thio)amino)propanoic acid may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(((2-Nitrophenyl)thio)amino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfur atom can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Sulfoxides and Sulfones: Oxidation of the sulfur atom results in sulfoxides and sulfones.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives.
Scientific Research Applications
Chemistry
®-2-(((2-Nitrophenyl)thio)amino)propanoic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine
Industry
In the industrial sector, ®-2-(((2-Nitrophenyl)thio)amino)propanoic acid is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ®-2-(((2-Nitrophenyl)thio)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and sulfur atom play crucial roles in these interactions, facilitating binding and subsequent biological effects. The compound may inhibit or activate specific pathways, depending on its target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(((2-Nitrophenyl)thio)amino)propanoic acid: The enantiomer of the compound with similar chemical properties but different biological activities.
2-(((2-Nitrophenyl)thio)amino)acetic acid: A structurally similar compound with a different backbone.
2-(((2-Nitrophenyl)thio)amino)butanoic acid: Another analog with a longer carbon chain.
Uniqueness
®-2-(((2-Nitrophenyl)thio)amino)propanoic acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. The presence of both the nitro group and sulfur atom also provides distinct reactivity and interaction profiles, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H10N2O4S |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
(2R)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid |
InChI |
InChI=1S/C9H10N2O4S/c1-6(9(12)13)10-16-8-5-3-2-4-7(8)11(14)15/h2-6,10H,1H3,(H,12,13)/t6-/m1/s1 |
InChI Key |
FELSXTCZSJSHHZ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13122919.png)


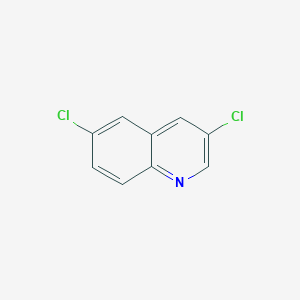
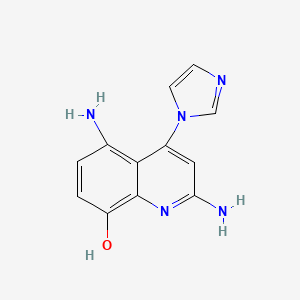
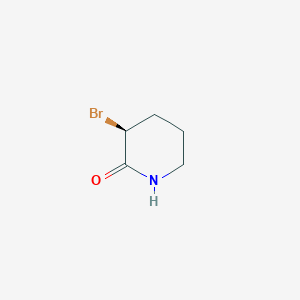
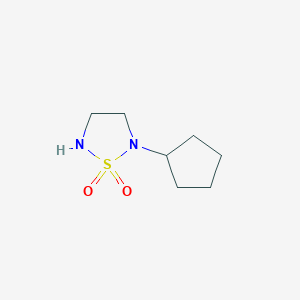
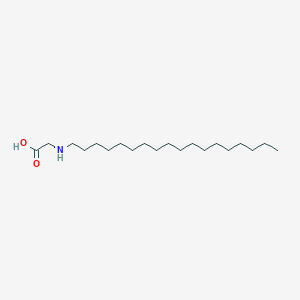
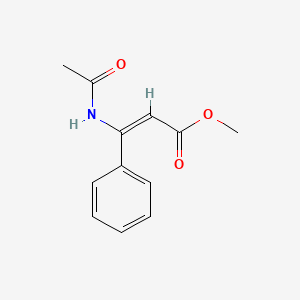
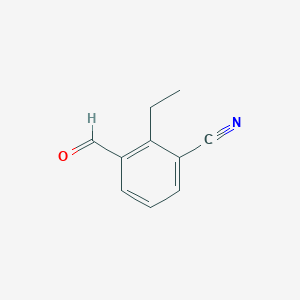
![Ethyl 2-[methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetate](/img/structure/B13122983.png)
